molecular formula C17H20BF3N2O3 B1489604 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2-(trifluoromethoxy)benzyl)-1H-pyrazole CAS No. 1604036-79-4

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2-(trifluoromethoxy)benzyl)-1H-pyrazole

Cat. No. B1489604
M. Wt: 368.2 g/mol
InChI Key: ZXUJGMFTPXYAMD-UHFFFAOYSA-N
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Description

This compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms. It also contains a trifluoromethoxy group attached to a benzyl group, which could potentially make the compound quite reactive. Additionally, it has a tetramethyl-dioxaborolane group, which is often used in Suzuki coupling reactions in organic synthesis.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring, the introduction of the trifluoromethoxy group, and the coupling with the tetramethyl-dioxaborolane group. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrazole ring, being aromatic, would contribute to the compound’s stability. The trifluoromethoxy group might make the compound quite polar, and the tetramethyl-dioxaborolane group could potentially participate in coordination chemistry.



Chemical Reactions Analysis

Again, without specific literature sources, it’s difficult to predict the exact chemical reactions this compound would undergo. However, the trifluoromethoxy group could potentially be quite reactive, and the tetramethyl-dioxaborolane group could participate in Suzuki coupling reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, it might be quite polar due to the presence of the trifluoromethoxy group, and it might have a relatively high molecular weight due to the presence of several heavy atoms (like boron and fluorine).


Scientific Research Applications

Synthesis and Characterization

This compound serves as a pivotal intermediate or building block for synthesizing various complex molecules. For instance, Liao et al. (2022) explored its synthesis and characterization, confirming the molecular structure through FT-IR, 1H NMR, 13C NMR, MS spectroscopies, and X-ray diffraction. Their findings underscore its role in facilitating the construction of novel molecular architectures, providing a foundation for further functional and structural studies (Liao et al., 2022).

Density Functional Theory (DFT) Studies

DFT studies offer insights into the electronic and structural properties of compounds synthesized using this chemical. Yang et al. (2021) conducted DFT calculations to compare the molecular structure of synthesized compounds with X-ray diffraction values, revealing the molecular structure characteristics and molecular conformations (Yang et al., 2021). Such studies are crucial for understanding the potential applications and functionalities of synthesized compounds.

Crystal Structure Analysis

The detailed crystal structure analysis is vital for understanding the geometric and electronic configuration of synthesized compounds, which in turn informs their potential applications in various fields. The study by Kong et al. (2016) exemplifies this, where the synthesis of "Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate" provided insights into the structural basis for its application in synthesizing biologically active compounds (Kong et al., 2016).

Safety And Hazards

Without specific safety data, it’s difficult to comment on the exact safety and hazards associated with this compound. However, as with all chemicals, it should be handled with care, using appropriate personal protective equipment and following good laboratory practices.


Future Directions

The future directions for research on this compound would likely depend on its intended use. If it’s a new compound, initial studies might focus on its synthesis and characterization, followed by investigations into its reactivity and potential applications.


Please note that this is a general analysis based on the structure of the compound and the functional groups it contains. For a more detailed and accurate analysis, specific literature sources and experimental data would be needed.


properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[[2-(trifluoromethoxy)phenyl]methyl]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BF3N2O3/c1-15(2)16(3,4)26-18(25-15)13-9-22-23(11-13)10-12-7-5-6-8-14(12)24-17(19,20)21/h5-9,11H,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXUJGMFTPXYAMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC=CC=C3OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BF3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2-(trifluoromethoxy)benzyl)-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2-(trifluoromethoxy)benzyl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2-(trifluoromethoxy)benzyl)-1H-pyrazole
Reactant of Route 3
Reactant of Route 3
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2-(trifluoromethoxy)benzyl)-1H-pyrazole
Reactant of Route 4
Reactant of Route 4
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2-(trifluoromethoxy)benzyl)-1H-pyrazole
Reactant of Route 5
Reactant of Route 5
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2-(trifluoromethoxy)benzyl)-1H-pyrazole
Reactant of Route 6
Reactant of Route 6
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2-(trifluoromethoxy)benzyl)-1H-pyrazole

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